molecular formula C15H16N8O2 B2548164 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034242-98-1

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No.: B2548164
CAS No.: 2034242-98-1
M. Wt: 340.347
InChI Key: AUWXAIQGHUJVBU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and an isoxazole ring. Compounds containing these functional groups are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of multiple heterocyclic rings including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and an isoxazole ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the 1,2,4-triazole ring is known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heterocyclic rings could impact its solubility, stability, and reactivity .

Scientific Research Applications

Novel Syntheses of Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds, including thieno[2,3-c]pyridazines and pyridazino[4',3':4,5]thieno[3,2-d][1,2,3]triazines, highlights the interest in developing new molecules with potential for various applications, such as pharmaceuticals and agrochemicals. These compounds are synthesized through various chemical reactions, indicating the versatility and potential utility of related structures in creating bioactive molecules (El-Gaby et al., 2003).

Antimicrobial Activity of Pyridine Derivatives

Research on pyridine derivatives has demonstrated variable and modest antimicrobial activity against bacteria and fungi. This suggests that compounds with pyridine and related heterocyclic rings could have potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticonvulsant Agents

A study on the synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives explored their potential as sodium channel blockers and anticonvulsant agents. This research underscores the potential of triazinyl and isoxazolyl compounds in the development of new treatments for epilepsy (Malik & Khan, 2014).

Antiproliferative Activity

The structural and antiproliferative analysis of a compound with a benzisoxazole and piperidinyl methanone structure suggests potential applications in cancer research. The molecule's interaction with cellular components and its stability, indicated by both intra- and intermolecular hydrogen bonds, suggest a direction for the development of new antiproliferative agents (Benaka Prasad et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Some compounds with similar structures have been found to exhibit cytotoxic effects .

Future Directions

Future research could involve further exploration of the biological activities of this compound and related derivatives. This could include in vitro and in vivo studies to evaluate their potential therapeutic effects .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8O2/c1-11-8-12(20-25-11)15(24)22-6-4-21(5-7-22)13-2-3-14(19-18-13)23-10-16-9-17-23/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWXAIQGHUJVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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